2-bromo-N-cyclopentyl-4-fluorobenzamide

Description

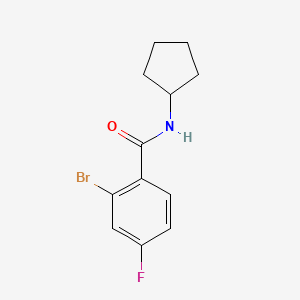

2-Bromo-N-cyclopentyl-4-fluorobenzamide is a benzamide derivative featuring a bromine atom at the 2-position, a fluorine atom at the 4-position of the benzene ring, and a cyclopentyl group attached to the amide nitrogen. This substitution pattern imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The bromine and fluorine atoms are electron-withdrawing groups (EWGs), influencing the aromatic ring's reactivity, while the cyclopentyl moiety introduces steric bulk that may affect binding interactions in biological systems .

Properties

IUPAC Name |

2-bromo-N-cyclopentyl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-11-7-8(14)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVQSAFYGRVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-cyclopentyl-4-fluorobenzamide typically involves the following steps:

Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-bromo-N-cyclopentyl-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-N-cyclopentyl-4-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

4-Bromo-N-(2-nitrophenyl)benzamide (): This compound shares a brominated benzamide core but differs in substituent positions. Bromine is located at the 4-position, and the amide is linked to a 2-nitrophenyl group. Crystallographic data reveal two molecules per asymmetric unit, suggesting intermolecular interactions influenced by nitro group geometry .

2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (): Here, bromine is replaced with chlorine at position 2, and the cyclopentyl group is substituted with a 2-chloropyridinyl moiety.

Amide Side Chain Modifications

4-Bromo-2-fluoro-N-propylbenzamide (): This analogue replaces the cyclopentyl group with a linear propyl chain. Safety data indicate handling precautions due to inhalation risks, a common concern for fine chemicals .

N-Methyl-2-bromo-4-fluorobenzamide ():

The N-methyl group simplifies the amide side chain, eliminating the cyclopentyl ring’s conformational constraints. This modification likely enhances metabolic stability but may reduce target engagement due to decreased van der Waals interactions .

Complex Aromatic Systems

This contrasts with the cyclopentyl group’s saturated structure, which prioritizes steric effects over electronic delocalization .

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide (): This structurally complex analogue incorporates a naphthoquinone system and a fluorobenzoyl group. The extended π-system and dual EWGs (bromine, fluorine) enhance redox activity, making it suitable for photodynamic therapy applications, unlike the target compound’s simpler framework .

Structural and Functional Data Table

Key Research Findings

- Electronic Effects: Bromine and fluorine EWGs in the target compound reduce electron density on the benzene ring, directing electrophilic substitution to the 5-position. Nitro or ethynyl groups in analogues further modulate reactivity .

- Steric Influence: The cyclopentyl group’s bulky nature may hinder rotation around the amide bond, stabilizing specific conformations critical for biological activity .

- Synthetic Yield: Analogues like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () achieve 90% yields via optimized acyl chloride couplings, suggesting scalable routes for related compounds .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-cyclopentyl-4-fluorobenzamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between 2-bromo-4-fluorobenzoic acid derivatives (e.g., acid chlorides or activated esters) and cyclopentylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (DMF, THF).

- Stoichiometric control : Maintain a 1:1.2 molar ratio of acid to amine to minimize side reactions.

- Temperature optimization : Reactions are performed at 0–25°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Yield optimization requires monitoring via TLC or HPLC to confirm reaction completion .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and purity. For example, the fluorine atom in the 4-position shows a distinct downfield shift (~-110 ppm in ¹⁹F NMR).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving halogen bonding (Br···O/N interactions) and torsional angles between the benzamide and cyclopentyl groups. Data collection at low temperature (100 K) reduces thermal motion artifacts .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]⁺: ~300.0 m/z).

Q. How do researchers initially screen the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases). IC₅₀ values are calculated from dose-response curves.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Selectivity panels : Compare activity across related targets (e.g., PARP vs. HDACs) to identify specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement of halogenated benzamides?

- Methodological Answer :

- Multi-solvent recrystallization : Use dichloromethane/hexane or methanol/water to improve crystal quality.

- Twinning analysis : TWINABS software corrects for twinned datasets.

- DFT validation : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with theoretical calculations (B3LYP/6-31G* level) to identify outliers.

- High-resolution synchrotron data : Reduces thermal displacement parameter (Ueq) errors in bulky cyclopentyl groups .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency of this compound derivatives?

- Methodological Answer :

- Bromine substitution : Replace Br with bioisosteres (e.g., CF₃, CN) via Suzuki-Miyaura coupling.

- Cyclopentyl modifications : Introduce sp³-hybridized substituents (e.g., hydroxyl, methyl) to modulate lipophilicity.

- Docking simulations : AutoDock Vina predicts binding modes to target proteins (e.g., kinase ATP-binding pockets).

- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Q. What methodologies assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS (e.g., loss of Br via SNAr mechanisms).

- Plasma stability : Incubate in rat/human plasma (1 mg/mL, 37°C). Quench with acetonitrile and analyze by HPLC-UV.

- Thermal stability : Accelerated testing at 40–60°C for 1–4 weeks. NMR detects decomposition products (e.g., dehalogenation or cyclopentyl ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.